3-chloro-5-(3-cyanophenyl)benzoic acid
Description
3-Chloro-5-(3-cyanophenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position of the benzene ring and a 3-cyanophenyl group at the 5-position. Substituted benzoic acids are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in derivatization .
The presence of electron-withdrawing groups (chlorine and cyano) may influence reactivity, solubility, and binding interactions in biological systems. For instance, the cyano group (-CN) can enhance metabolic stability and serve as a hydrogen bond acceptor, while the chlorine atom contributes to lipophilicity .
Properties
IUPAC Name |
3-chloro-5-(3-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPIMIJKXGPWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688795 | |
| Record name | 5-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-74-8 | |
| Record name | 5-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(3-cyanophenyl)benzoic acid typically involves the chlorination of benzonitrile followed by hydrolysis and acidification. One common method includes the use of sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid for the chlorination process . The reaction conditions are carefully controlled to ensure high purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of 3-chloro-5-(3-cyanophenyl)benzoic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of accessible and inexpensive raw materials, along with safe and straightforward procedures, makes this compound suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(3-cyanophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .
Scientific Research Applications
3-chloro-5-(3-cyanophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-5-(3-cyanophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and cyano groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of 3-chloro-5-(3-cyanophenyl)benzoic acid and related compounds:
Key Comparative Insights
- Trifluoromethyl (-CF₃) in ’s compound offers both electron-withdrawing and lipophilic properties, which could improve blood-brain barrier penetration relative to the cyano group .
Heterocyclic Modifications :
- Boronic acid derivatives (e.g., (3-chloro-5-cyanophenyl)boronic acid, ) are critical in Suzuki-Miyaura cross-coupling reactions, suggesting the target compound could serve as a precursor in synthesizing biaryl structures .
Biological Activity
3-Chloro-5-(3-cyanophenyl)benzoic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClN\O
- CAS Number : 1261928-74-8
This benzoic acid derivative features a chloro group and a cyanophenyl substituent, which are critical for its biological activity.
The biological activity of 3-chloro-5-(3-cyanophenyl)benzoic acid is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that 3-chloro-5-(3-cyanophenyl)benzoic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, although further studies are necessary to quantify its efficacy against specific pathogens.
- Antitumor Effects : Some studies have indicated that it may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Research Findings
Here are some key findings from recent studies:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including 3-chloro-5-(3-cyanophenyl)benzoic acid. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations.
- Antitumor Research : In a preclinical study, the compound was tested on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis rates, suggesting potential as an anticancer agent.
- Inflammatory Response : A study investigated the compound's effects on cytokine production in macrophages. It was found to significantly reduce the levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
